molecular formula C13H30N2O3Si B8016509 Tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethyl)hydrazinecarboxylate

Tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethyl)hydrazinecarboxylate

Cat. No. B8016509
M. Wt: 290.47 g/mol
InChI Key: NPGTUAQNFJISDI-UHFFFAOYSA-N
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Patent
US09090628B2

Procedure details

A mixture of (E)-tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethylidene)hydrazinecarboxylate (5.1 g, 17.71 mmol) and Pd/C (0.5 g, 10%) in MeOH (100 mL) was stirred under 1 atm H2 at room temperature for 1 h. The solid was filtered off and the filtrate was concentrated. The residue was purified by silica gel chromatography eluting with EtOAc/petroleum ether (5:1) to give tert-butyl 2-(2-(tert-butyldimethylsilyloxy)ethyl)hydrazinecarboxylate (2.8 g, 55% yield) as colorless oil. LCMS (ESI) m/z: 235.3 [M-56+H+].
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH2:9]/[CH:10]=[N:11]/[NH:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]>CO.[Pd]>[Si:1]([O:8][CH2:9][CH2:10][NH:11][NH:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC\C=N\NC(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under 1 atm H2 at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with EtOAc/petroleum ether (5:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCNNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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